molecular formula C4H10O2<br>C4H10O2<br>CH3OCH2CH2OCH3 B042094 1,2-Dimethoxyethane CAS No. 110-71-4

1,2-Dimethoxyethane

Cat. No.: B042094
CAS No.: 110-71-4
M. Wt: 90.12 g/mol
InChI Key: XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Description

1,2-Dimethoxyethane, also known as ethylene glycol dimethyl ether, is an organic compound with the molecular formula C4H10O2. It is a colorless, transparent liquid that is miscible with water and many organic solvents. This compound is widely used as a solvent in various chemical reactions and industrial processes due to its high boiling point and excellent solvating properties .

Mechanism of Action

Target of Action

1,2-Dimethoxyethane (DME) is an organic compound that belongs to the class of dialkyl ethers . It is often used as a solvent in various applications, including organometallic chemistry . The primary targets of DME are metal cations, where it acts as a bidentate ligand . This means it can bind to a single metal ion through two donor atoms, often leading to the formation of a ring structure.

Mode of Action

DME interacts with its targets, the metal cations, by forming coordinate covalent bonds . This interaction results in the formation of organometallic complexes, which are often used in various chemical reactions, including Grignard reactions and hydride reductions . DME’s ability to form these complexes is due to its two oxygen atoms, which can donate a pair of electrons to the metal ion.

Biochemical Pathways

It’s known that dme is used in the production of polypropylene oxide (ppo) by polymerization of propylene oxide . This process is catalyzed by double metal cyanide (DMC) catalysts .

Pharmacokinetics

It’s known that dme is miscible with water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The molecular and cellular effects of DME’s action largely depend on its application. In organometallic chemistry, the formation of complexes with metal cations can facilitate various chemical reactions . In the production of PPO, DME acts as a solvent, enabling the polymerization process .

Action Environment

The action, efficacy, and stability of DME can be influenced by various environmental factors. For instance, the presence of other solvents can affect DME’s ability to form complexes with metal cations . Additionally, temperature and pressure conditions can impact the stability of these complexes and the efficiency of the reactions they facilitate .

Biochemical Analysis

Biochemical Properties

1,2-Dimethoxyethane plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing intermediates and transition states. For instance, this compound is known to interact with enzymes involved in polymerization reactions, enhancing their activity and efficiency. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which help in maintaining the structural integrity of the biomolecules during the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can impact cell signaling pathways by interacting with signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has been observed to cause alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular processes. High doses of this compound can be toxic, leading to adverse effects such as cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis or degradation. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its presence in specific cellular regions can modulate local biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules. For instance, this compound may localize to the mitochondria, where it can impact mitochondrial metabolism and energy production .

Preparation Methods

1,2-Dimethoxyethane can be synthesized through several methods:

Chemical Reactions Analysis

1,2-Dimethoxyethane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Strong oxidizers like potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions depend on the specific reactants and conditions used. For example, in Grignard reactions, the major products are typically alcohols or other organometallic compounds .

Properties

IUPAC Name

1,2-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3
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InChI Key

XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Canonical SMILES

COCCOC
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Molecular Formula

C4H10O2, Array
Record name 1,2-DIMETHOXYETHANE
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Related CAS

24991-55-7
Record name Polyethylene glycol dimethyl ether
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DSSTOX Substance ID

DTXSID0025286
Record name Ethylene glycol dimethyl ether
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Molecular Weight

90.12 g/mol
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Physical Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C
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Flash Point

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible
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Density

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4
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Color/Form

WATER-WHITE LIQUID, COLORLESS LIQUID

CAS No.

110-71-4, 24991-55-7
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Record name 1,2-DIMETHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS24JF5IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1,2-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL DIMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C
Record name 1,2-DIMETHOXYETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dimethoxyethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL DIMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.